Pipecuronium bromide

Vue d'ensemble

Description

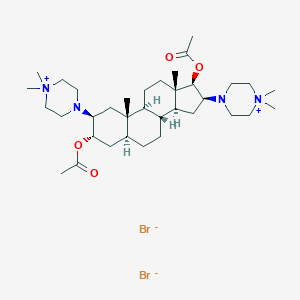

Pipecuronium bromide (C₃₅H₆₂Br₂N₄O₄) is a long-acting, non-depolarizing steroidal neuromuscular blocking agent (NMBA) used to induce skeletal muscle relaxation during surgical procedures. It competitively inhibits nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction, preventing muscle contraction . Its molecular structure includes two quaternary ammonium groups and a steroidal backbone, distinguishing it from other NMBAs like pancuronium and vecuronium . Clinical studies highlight its hemodynamic stability, making it suitable for patients with cardiovascular risk .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le bromure de pipecuronium est synthétisé par un processus en plusieurs étapes impliquant la réaction d'intermédiaires stéroïdiens avec des dérivés de pipérazine. Les étapes clés incluent :

Formation de la structure stéroïdienne : Cela implique la synthèse du squelette d'androstane.

Introduction de motifs pipérazine : Des dérivés de pipérazine sont introduits dans la structure stéroïdienne par des réactions de substitution nucléophile.

Quaternisation : La dernière étape implique la quaternisation des atomes d'azote de la pipérazine en utilisant du bromure de méthyle pour former la structure bisquaternaire.

Méthodes de production industrielle

La production industrielle du bromure de pipecuronium suit des voies de synthèse similaires, mais elle est optimisée pour la production à grande échelle. Cela inclut l'utilisation de réacteurs à flux continu et de systèmes automatisés pour garantir un rendement et une pureté élevés. Les conditions de réaction sont soigneusement contrôlées pour maintenir l'intégrité du composé et minimiser les impuretés .

Analyse Des Réactions Chimiques

Types de réactions

Le bromure de pipecuronium subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels sur la structure stéroïdienne.

Substitution : Les réactions de substitution nucléophile sont courantes dans la synthèse et la modification du bromure de pipecuronium.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants incluent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution : Des nucléophiles comme des dérivés de pipérazine sont utilisés dans les réactions de substitution.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers dérivés du bromure de pipecuronium avec des groupes fonctionnels modifiés, qui peuvent avoir des propriétés pharmacologiques différentes .

Applications de la recherche scientifique

Le bromure de pipecuronium a plusieurs applications de recherche scientifique :

Chimie : Il est utilisé comme composé modèle dans l'étude des composés d'ammonium quaternaire et de leurs réactions.

Biologie : Le composé est utilisé pour étudier la transmission neuromusculaire et les effets des agents bloquant neuromusculaire.

Médecine : Le bromure de pipecuronium est utilisé dans la recherche clinique pour évaluer son efficacité et sa sécurité en tant que relaxant musculaire pendant les interventions chirurgicales.

Industrie : Il est utilisé dans le développement de nouveaux médicaments anesthésiques et relaxants musculaires

Mécanisme d'action

Le bromure de pipecuronium exerce ses effets en bloquant les récepteurs nicotiniques de l'acétylcholine au niveau de la jonction neuromusculaire. Cela empêche la liaison de l'acétylcholine, ce qui entraîne une réduction de la réponse de la plaque terminale à l'acétylcholine et une relaxation musculaire. Le composé agit également comme un antagoniste des récepteurs muscariniques M2 et M3 .

Applications De Recherche Scientifique

Pharmacological Profile

Pipecuronium bromide functions by blocking neuromuscular transmission at the myoneural junction, leading to selective skeletal muscle paralysis. It competes with acetylcholine for binding to cholinergic receptors at the motor end plate, resulting in reduced muscle response to nerve impulses. This mechanism is crucial for facilitating endotracheal intubation and providing muscle relaxation during surgery .

Clinical Applications

-

Surgical Anesthesia :

- Pipecuronium is primarily used as an adjunct to general anesthesia. It provides effective muscle relaxation, which is essential for various surgical procedures, especially those requiring prolonged muscle paralysis .

- The recommended initial intravenous dose ranges from 0.07 to 0.085 mg/kg, achieving maximum blockade within 5 minutes and maintaining clinical relaxation for approximately 1-2 hours .

- Endotracheal Intubation :

- Pediatric Use :

Comparative Studies

A clinical evaluation compared this compound with pancuronium bromide regarding intubating conditions and cardiovascular responses. Findings indicated that:

- Pipecuronium provided better intubating conditions with minimal cardiovascular disturbances.

- Recovery scores post-surgery were significantly higher in patients administered pipecuronium compared to those receiving pancuronium, indicating quicker recovery from neuromuscular block .

Case Studies

Several studies have documented the efficacy of pipecuronium in various surgical scenarios:

- Study on Intubation Conditions : In a study involving 100 patients undergoing surgery, 76% achieved apnoea within 61-90 seconds after administration of pipecuronium, with excellent intubating conditions noted in 98% of cases .

- Pediatric Anesthesia : A study focusing on children demonstrated that pipecuronium could be effectively used for anesthesia induction, achieving satisfactory neuromuscular block without significant side effects .

Adverse Effects and Considerations

While generally well-tolerated, pipecuronium may cause transient hypotension and bradycardia. Caution is advised in patients with respiratory insufficiency or neuromuscular diseases, as these conditions may exacerbate the effects of neuromuscular blockade .

Mécanisme D'action

Pipecuronium bromide exerts its effects by blocking nicotinic acetylcholine receptors at the neuromuscular junction. This prevents the binding of acetylcholine, leading to a reduction in the response of the end plate to acetylcholine and resulting in muscle relaxation. The compound also acts as an antagonist of M2 and M3 muscarinic receptors .

Comparaison Avec Des Composés Similaires

Pipecuronium bromide is compared to other NMBAs based on pharmacodynamics, pharmacokinetics, and hemodynamic effects. Key comparators include pancuronium bromide , vecuronium bromide , rocuronium bromide , and atracurium .

Pharmacodynamic Comparisons

| Compound | Mechanism of Action | Potency (ED₉₅) | Onset (min) | Duration (min) | Recovery Index (min) |

|---|---|---|---|---|---|

| This compound | Competitive nAChR antagonism | 70–80 µg/kg | 3–5 | 45–90 | 39.5 ± 7.53 |

| Pancuronium bromide | Competitive nAChR antagonism + vagolysis | 60–80 µg/kg | 3–4 | 60–120 | 46.2 ± 3.52 |

| Vecuronium bromide | Competitive nAChR antagonism | 50–70 µg/kg | 2–3 | 25–40 | 13.3 ± 1.77 |

| Rocuronium bromide | Competitive nAChR antagonism | 300–600 µg/kg | 1–2 | 30–60 | 20–30 |

| Atracurium | Non-competitive, Hoffman degradation | 200–300 µg/kg | 2–3 | 20–35 | 10–15 |

- Potency : Pipecuronium is 2–3 times more potent than pancuronium in animal models, with a higher affinity for nAChRs (Kd = 3.06 µM) .

- LCC-Channel Inhibition: At 2 mM, pipecuronium reduces LCC-channel currents by 68% (vs. 52% for rocuronium), showing stronger voltage-dependent blocking at negative potentials .

- Recovery : Pipecuronium’s recovery index (39.5 min) is shorter than pancuronium’s (46.2 min) but longer than vecuronium’s (13.3 min) .

Pharmacokinetic Comparisons

| Parameter | Pipecuronium | Pancuronium | Vecuronium |

|---|---|---|---|

| Distribution half-life (T₁/₂α) | 3.9 ± 0.7 min | 4.2 ± 1.1 min | 2.1 ± 0.3 min |

| Elimination half-life (T₁/₂β) | 102 ± 12 min | 120 ± 15 min | 62 ± 8 min |

| Volume of distribution (Vdss) | 264 ± 41 mL/kg | 120 ± 4 mL/kg | 180 ± 25 mL/kg |

| Clearance (Cl) | 1.8 ± 0.2 mL/min/kg | 1.1 ± 0.2 mL/min/kg | 5.2 ± 0.6 mL/min/kg |

- Pipecuronium’s larger Vdss (264 mL/kg vs. pancuronium’s 120 mL/kg) explains its prolonged duration .

- Vecuronium’s rapid clearance (5.2 mL/min/kg) correlates with shorter action .

Research Findings and Clinical Implications

- Cardiovascular Safety : Pipecuronium’s lack of vagolytic activity makes it superior to pancuronium in patients with valvular or ischemic heart disease .

- Reversal Agents : Sugammadex (a γ-cyclodextrin) reverses pipecuronium’s effects but has lower affinity compared to rocuronium .

- Pediatric Use : Infants require lower doses (ED₉₅ = 46.5 µg/kg) than children (70.5 µg/kg) due to increased neuromuscular junction sensitivity .

Activité Biologique

Pipecuronium bromide is a non-depolarizing neuromuscular blocking agent widely used in anesthesia to facilitate tracheal intubation and provide muscle relaxation during surgical procedures. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanism of action, clinical applications, and associated case studies.

This compound operates by inhibiting neuromuscular transmission at the myoneural junction. It achieves this by competing with acetylcholine for binding to nicotinic receptors on the motor end plate, leading to reduced muscle contraction. The sequence of muscle paralysis typically follows a pattern starting from the eyelid muscles, progressing to limb and abdominal muscles, and finally affecting the intercostal muscles and diaphragm .

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Onset Time : Rapid onset of action, with effective intubating conditions achievable within 1.5 to 3 minutes after administration .

- Duration of Action : The duration of neuromuscular blockade can vary based on dosage; recovery times to 25% twitch response can range from approximately 52 to 121 minutes depending on the dose administered .

- Half-Life : The half-life of pipecuronium is approximately 87 minutes .

- Metabolism and Excretion : Pipecuronium undergoes minimal metabolism and is primarily excreted unchanged through the kidneys and liver .

Clinical Applications

Pipecuronium is primarily used in:

- Surgical Anesthesia : To induce muscle relaxation during surgical procedures.

- Intensive Care Units (ICUs) : For facilitating mechanical ventilation in critically ill patients .

Case Studies and Research Findings

Several studies have highlighted the clinical implications and biological activity of this compound:

- Intubating Conditions Study :

-

Neuromuscular Disorders :

- A cluster of cases in an ICU setting revealed that patients treated with pancuronium bromide exhibited prolonged neuromuscular disorders characterized by elevated serum creatine kinase levels and myopathic changes in muscle biopsies. This raises concerns about the use of neuromuscular blockers like pipecuronium in patients receiving corticosteroids .

- Comparative Studies :

Summary Table of Key Findings

| Parameter | Value/Observation |

|---|---|

| Onset Time | 1.5 to 3 minutes |

| Duration | Varies based on dose; recovery from 52 to 121 minutes |

| Half-Life | ~87 minutes |

| Mechanism | Non-depolarizing neuromuscular blockade |

| Clinical Use | Surgical anesthesia, ICU sedation |

Q & A

Basic Research Questions

Q. What experimental models and pharmacokinetic parameters are critical for studying pipecuronium bromide's elimination pathways in preclinical studies?

- Answer: Use controlled animal models (e.g., dogs with ligated renal pedicles) to assess renal vs. hepatic excretion. Key parameters include elimination half-life (), plasma clearance (CL), and steady-state volume of distribution (). Gas chromatography (GC) with phosphate-buffered plasma/bile/urine samples is essential for quantifying unchanged drug concentrations . A two-compartment model with biexponential decay best describes plasma concentration-time profiles. Statistical analysis (e.g., Student’s t-test) should compare variables like and CL between groups with/without renal ligation .

Q. How do researchers determine the neuromuscular blocking potency of this compound in pediatric populations?

- Answer: Establish dose-response curves using electromyography (EMG) to measure twitch depression at the adductor pollicis muscle. Administer cumulative doses (e.g., starting at 20 μg/kg) under standardized anesthesia (e.g., nitrous oxide-alfentanil). Calculate ED and ED via linear regression of logit-transformed twitch height vs. log dose. Use ANOVA and covariance analysis to compare potency between age groups (e.g., infants vs. children) .

Q. What methodological approaches validate this compound's competitive antagonism at nicotinic acetylcholine receptors (nAChRs)?

- Answer: Employ radioligand binding assays (e.g., -cystine displacement) to determine equilibrium dissociation constants (). Functional assays like isolated nerve-muscle preparations (e.g., rat diaphragm) confirm non-depolarizing blockade. Compare values (e.g., 3.06 μM for pipecuronium) against other neuromuscular blockers (e.g., pancuronium) to assess selectivity .

Advanced Research Questions

Q. How do interspecies differences in renal excretion impact extrapolation of this compound pharmacokinetics from animals to humans?

- Answer: In dogs, renal excretion accounts for 77% of unchanged drug, while biliary excretion is minimal (4.5%). However, humans with chronic renal failure show only a 34% reduction in CL vs. 85% in acutely ligated dogs. This discrepancy arises from species-specific adaptive mechanisms (e.g., increased hepatic compensation in chronic human renal failure vs. acute canine models). Use cross-species PK modeling to adjust for differences in and protein binding .

Q. What experimental designs resolve contradictions in age-dependent pharmacodynamics of this compound?

- Answer: Stratify pediatric cohorts by developmental milestones (e.g., 0–3 months, 3–12 months, 2–9 years). Use covariate-adjusted population PK/PD models to account for maturation effects (e.g., receptor density, hepatic metabolism). In infants, ED is 23.7 μg/kg vs. 45.0 μg/kg in children, requiring age-specific dosing protocols. Validate findings via sensitivity analysis of covariates (e.g., body weight, organ function) .

Q. How can researchers optimize analytical techniques to quantify this compound in complex biological matrices?

- Answer: Employ capillary gas chromatography with iodinated ion-pair extraction for plasma, bile, and urine. Validate sensitivity (2 ng/mL) and precision (CV ≤11%) using spiked matrices. For liver homogenates, adjust pH to 5.0 ± 0.2 with phosphoric acid to stabilize the compound. Cross-validate results with LC-MS/MS to confirm specificity in metabolically altered samples .

Q. What statistical frameworks address variability in this compound’s duration of action across clinical studies?

- Answer: Apply mixed-effects modeling to account for inter-individual variability in recovery indices (e.g., time to 75% twitch recovery). Use bootstrapping to estimate confidence intervals for parameters like clinical duration (CD) and recovery index (RI). Meta-analyses of historical data (e.g., comparing pipecuronium with vecuronium) can identify covariates (e.g., anesthesia type) influencing variability .

Q. Methodological Notes

- Controlled Experimental Conditions: Maintain end-tidal CO (4.3–4.8 vol%) and rectal temperature (36.0–37.5°C) during neuromuscular assessments to minimize confounding variables .

- Data Reconciliation: Cross-reference pharmacokinetic data from ligated models with clinical PK studies in renal-impaired patients to refine translational models .

Propriétés

IUPAC Name |

[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-acetyloxy-2,16-bis(4,4-dimethylpiperazin-4-ium-1-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;dibromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H62N4O4.2BrH/c1-24(40)42-32-21-26-9-10-27-28(35(26,4)23-31(32)37-15-19-39(7,8)20-16-37)11-12-34(3)29(27)22-30(33(34)43-25(2)41)36-13-17-38(5,6)18-14-36;;/h26-33H,9-23H2,1-8H3;2*1H/q+2;;/p-2/t26-,27+,28-,29-,30-,31-,32-,33-,34-,35-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXWBOBJCRVVBJF-YTGGZNJNSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC2CCC3C(C2(CC1N4CC[N+](CC4)(C)C)C)CCC5(C3CC(C5OC(=O)C)N6CC[N+](CC6)(C)C)C.[Br-].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1C[C@@H]2CC[C@@H]3[C@@H]([C@]2(C[C@@H]1N4CC[N+](CC4)(C)C)C)CC[C@]5([C@H]3C[C@@H]([C@@H]5OC(=O)C)N6CC[N+](CC6)(C)C)C.[Br-].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H62Br2N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

68399-58-6 (Parent) | |

| Record name | Pipecuronium bromide [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052212029 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8023478 | |

| Record name | Pipecuronium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

762.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52212-02-9 | |

| Record name | Pipecuronium bromide [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052212029 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pipecuronium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-[(2β,3α,5α,16β,17β)-3,17-bis(acetoxy)androstane-2,16-diyl]bis[1,1-dimethylpiperazinium] dibromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.475 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIPECURONIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6ZTY81RE1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.